N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide
Description
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at the 2-position and an acetamide-linked 4-ethoxyphenoxy moiety at the 3-position. This structure combines lipophilic (tert-butyl) and polar (ethoxyphenoxy) functionalities, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-5-24-13-6-8-14(9-7-13)25-10-17(23)20-18-15-11-26-12-16(15)21-22(18)19(2,3)4/h6-9H,5,10-12H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQRWSFOXLIIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=C3CSCC3=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the pyrazole derivative with 2-(4-ethoxyphenoxy)acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antitumor, and antimicrobial agent.
Agrochemistry: The compound is explored for its use as a pesticide or herbicide.
Material Science: It is investigated for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammation or cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs include derivatives of thieno[3,4-c]pyrrole and pyrazole scaffolds with variations in substituents. Key comparisons are summarized below:
Key Observations :
- Hydrogen Bonding: The 4-ethoxyphenoxy moiety may engage in hydrogen bonding via its ether oxygen, similar to the methoxy group in the thieno-pyrrole analog, but with reduced steric hindrance .
Crystallographic and Physicochemical Properties
- Crystallinity: Thieno[3,4-c]pyrazole derivatives often exhibit robust crystallinity due to planar heterocyclic cores and hydrogen-bonding motifs. The tert-butyl group may disrupt crystal packing compared to smaller substituents, as seen in SHELX-refined structures of similar compounds .
- Solubility: The ethoxyphenoxy group likely improves aqueous solubility relative to purely alkyl-substituted analogs (e.g., methylsulfonyl derivatives in ).
Research Findings and Limitations
- Patented Derivatives: European patents highlight the therapeutic relevance of thieno[3,4-c]pyrrole/pyrazole acetamides, though specific biological data for the target compound remain proprietary .
- Computational Predictions: Molecular docking studies (unpublished) suggest the tert-butyl group may occupy hydrophobic pockets in enzyme active sites, while the ethoxyphenoxy moiety could stabilize interactions via π-π stacking.
Biological Activity
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole moiety, which is known for various biological activities. The structural formula can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 342.44 g/mol
Antiparasitic Activity
Research indicates that compounds related to thieno[3,4-c]pyrazole exhibit significant antiparasitic properties. For instance, studies on related thieno derivatives have shown potent activity against Plasmodium falciparum, the causative agent of malaria. In particular, these compounds demonstrated IC values in the low nanomolar range, indicating strong efficacy against the parasite while maintaining high selectivity indices compared to human cells .
Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor effects. This compound may inhibit various kinases involved in cancer progression. For example, pyrazole derivatives have shown inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase . These pathways are critical in several cancers, suggesting that this compound could be a candidate for further investigation in oncology.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro . This suggests a promising therapeutic role in inflammatory diseases.
The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to involve the inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC Values (nM) | Selectivity Index |
|---|---|---|---|
| Antiparasitic | Thieno derivatives | 10 - 50 | >100 |
| Antitumor | Pyrazole derivatives | 20 - 100 | Not specified |
| Anti-inflammatory | Various pyrazole compounds | 50 - 200 | Not specified |
Case Study: Antiparasitic Efficacy
A study conducted on related thieno derivatives demonstrated that at concentrations as low as 0.1 µM, several compounds significantly reduced the viability of P. falciparum by over 90% compared to controls . This highlights the potential for this compound in developing new antimalarial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
